Pentyl 4-amino-3-bromobenzoate is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of approximately 286.17 g/mol. It is a derivative of benzoic acid, specifically characterized by the presence of a pentyl group and an amino group at the para position relative to the bromine substituent on the aromatic ring. The compound is known for its potential applications in various fields, including chemistry, biology, and medicine .
Common reagents for these reactions include sodium azide or potassium cyanide for substitution, hydrogen peroxide or potassium permanganate for oxidation, and lithium aluminum hydride or sodium borohydride for reduction .
The biological activity of Pentyl 4-amino-3-bromobenzoate is an area of ongoing research. It has been studied for its potential interactions with biological macromolecules, including enzymes and receptors. The presence of both amino and bromine substituents may influence its binding affinity and specificity towards various molecular targets, suggesting potential pharmacological applications.
The synthesis of Pentyl 4-amino-3-bromobenzoate typically involves the esterification of 4-amino-3-bromobenzoic acid with pentanol. This reaction is generally catalyzed by acids such as sulfuric acid or hydrochloric acid. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield by optimizing reaction parameters like temperature and pressure .
Pentyl 4-amino-3-bromobenzoate has several applications across different fields:
Pentyl 4-amino-3-bromobenzoate shares structural similarities with other compounds in the same chemical family. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4-amino-3-bromobenzoate | C₈H₈BrNO₂ | Contains a methyl group instead of a pentyl group. |
Ethyl 4-amino-3-bromobenzoate | C₉H₁₀BrNO₂ | Contains an ethyl group; slightly smaller than pentyl. |
Propyl 4-amino-3-bromobenzoate | C₁₀H₁₂BrNO₂ | Contains a propyl group; one carbon shorter than pentyl. |
Pentyl 4-amino-3-bromobenzoate's unique pentyl side chain distinguishes it from these similar compounds, potentially affecting its solubility, reactivity, and biological activity. This structural variation may influence its applications in research and industry compared to its methyl or ethyl counterparts .